

Unraveling the Crystalline Architecture of Terbium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbium chloride*

Cat. No.: *B238958*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space group of **terbium chloride**, a compound of significant interest in materials science, particularly for its role in phosphors and specialty lasers. This document, intended for researchers, scientists, and professionals in drug development, details the crystallographic parameters of both its anhydrous ($TbCl_3$) and hexahydrated ($TbCl_3 \cdot 6H_2O$) forms, supported by experimental data and methodologies.

Crystal Structure of Anhydrous Terbium(III) Chloride ($TbCl_3$)

Anhydrous terbium(III) chloride is known to exhibit polymorphism, crystallizing in at least two distinct structures under different conditions. The two primary polymorphs are the orthorhombic $PuBr_3$ -type and the hexagonal UCl_3 -type structures.

Orthorhombic ($PuBr_3$ -type) Structure

One of the observed crystal structures for anhydrous $TbCl_3$ is orthorhombic, belonging to the Plutonium(III) Bromide ($PuBr_3$) structure type.^[1] This structure is characterized by the space group $Cmcm$ (No. 63). In this configuration, each terbium atom is coordinated to eight chloride ions in a bicapped trigonal prismatic geometry.

Hexagonal (UCl₃-type) Structure

Anhydrous TbCl₃ can also adopt a hexagonal crystal structure, which is isostructural with Uranium(III) Chloride (UCl₃).^[1] This form is defined by the space group P6₃/m (No. 176). The terbium atom in this arrangement has a coordination number of nine, forming a tricapped trigonal prismatic geometry.^[1]

Crystal Structure of Terbium(III) Chloride Hexahydrate ([TbCl₂(H₂O)₆]Cl)

The hydrated form of **terbium chloride**, terbium(III) chloride hexahydrate, is a common and stable crystalline solid. Its crystal structure is well-characterized and is consistent with other heavy lanthanide chloride hexahydrates. The compound crystallizes in a monoclinic system with the space group P2/c. The structural formula is more accurately represented as [TbCl₂(H₂O)₆]Cl, indicating that two chloride ions and six water molecules are directly coordinated to the terbium ion, forming a cationic complex, with the remaining chloride ion acting as a counter-ion.

Data Presentation

The crystallographic data for the different forms of **terbium chloride** are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for Anhydrous Terbium(III) Chloride (TbCl₃)

Property	Orthorhombic (PuBr ₃ -type)	Hexagonal (UCl ₃ -type)
Crystal System	Orthorhombic	Hexagonal
Space Group	Cmcm (No. 63)	P6 ₃ /m (No. 176)
Lattice Constant (a)	3.86 Å	7.38 Å
Lattice Constant (b)	11.71 Å	7.38 Å
Lattice Constant (c)	8.48 Å	4.06 Å
Lattice Angle (α)	90°	90°
Lattice Angle (β)	90°	90°
Lattice Angle (γ)	90°	120°

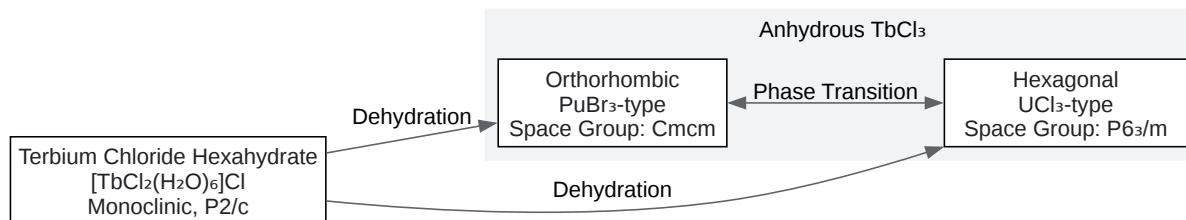
Table 2: Crystallographic Data for Terbium(III) Chloride Hexahydrate ([TbCl₂(H₂O)₆]Cl)

Property	Value
Crystal System	Monoclinic
Space Group	P2/c
Structural Formula	[TbCl ₂ (H ₂ O) ₆]Cl

Experimental Protocols

The determination of the crystal structures of **terbium chloride** and its hydrate is primarily achieved through X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD.

General Methodology for Crystal Structure Determination


Crystal Growth: Single crystals of anhydrous **terbium chloride** can be grown from a melt or by vapor phase transport methods. For **terbium chloride** hexahydrate, single crystals are typically obtained by slow evaporation of a saturated aqueous solution of **terbium chloride**.

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which allows for a more precise determination of their positions. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Logical Relationships

The relationship between the anhydrous and hydrated forms of **terbium chloride**, as well as the polymorphic nature of the anhydrous form, can be visualized as follows:

[Click to download full resolution via product page](#)

Crystal forms of terbium chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terbium(III) chloride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of Terbium Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238958#terbium-chloride-crystal-structure-and-space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com